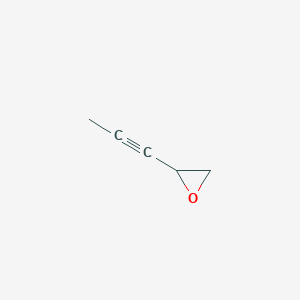
2-(Prop-1-yn-1-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Epoxy-3-pentyne is an organic compound characterized by the presence of an epoxide ring and an alkyne group This compound is of interest due to its unique chemical structure, which combines the reactivity of both epoxides and alkynes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Epoxy-3-pentyne can be synthesized through several methods. One common approach involves the epoxidation of 1,3-pentadiene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of 1,2-epoxy-3-pentyne may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Epoxy-3-pentyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can attack the epoxide ring, resulting in ring-opening reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Diols.
Substitution: Various alcohols and ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Epoxy-3-pentyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2-epoxy-3-pentyne involves the reactivity of the epoxide ring and the alkyne group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The alkyne group can participate in addition reactions, further expanding the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Epoxy-3-butene: Similar structure but with a shorter carbon chain.
1,2-Epoxy-3-hexene: Similar structure but with a longer carbon chain.
1,2-Epoxy-3-propyne: Similar structure but with a different alkyne group.
Propiedades
Número CAS |
59627-27-9 |
|---|---|
Fórmula molecular |
C5H6O |
Peso molecular |
82.10 g/mol |
Nombre IUPAC |
2-prop-1-ynyloxirane |
InChI |
InChI=1S/C5H6O/c1-2-3-5-4-6-5/h5H,4H2,1H3 |
Clave InChI |
SDJQAECFEXCEPR-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



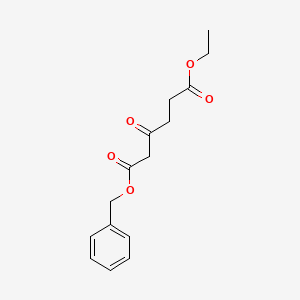
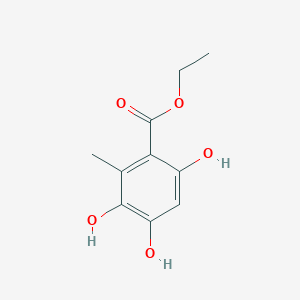
![Pyridine, 2-[[(2-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14605936.png)
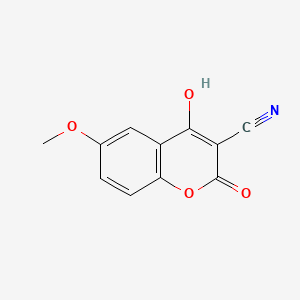
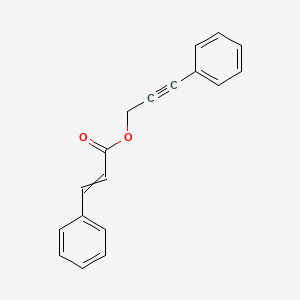
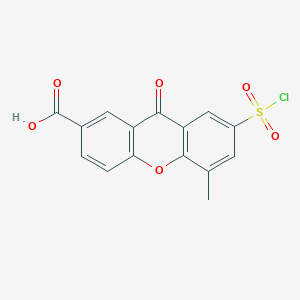
![(But-2-ene-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14605969.png)
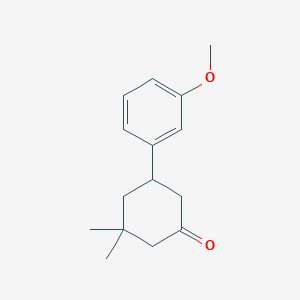

![1-[(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinolin-4(1H)-yl]ethan-1-one](/img/structure/B14605998.png)
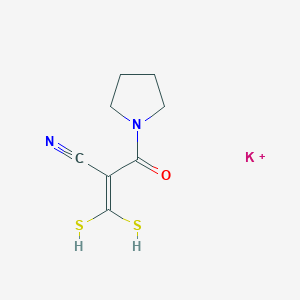

![(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14606009.png)
